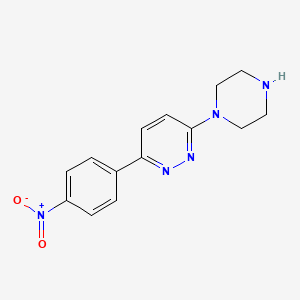

3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-nitrophenyl)-6-piperazin-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c20-19(21)12-3-1-11(2-4-12)13-5-6-14(17-16-13)18-9-7-15-8-10-18/h1-6,15H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXVCWVWVIFLGHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Conventional Synthetic Approaches for Pyridazine-Piperazine Hybrids

Conventional methods for the synthesis of pyridazine-piperazine hybrids predominantly rely on well-established reactions, particularly nucleophilic aromatic substitution and multi-step sequences starting from readily available precursors.

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of pyridazine-piperazine compounds. This approach typically involves the reaction of a dihalopyridazine with piperazine (B1678402) or its derivatives. The electron-deficient nature of the pyridazine (B1198779) ring, further activated by the presence of two halogen atoms, facilitates the substitution reaction.

A common starting material for these syntheses is 3,6-dichloropyridazine (B152260). In a representative one-pot procedure, 3,6-dichloropyridazine can be reacted sequentially with two different amines. For instance, an initial SNAr reaction with one amine is followed by a second substitution with piperazine at a higher temperature. nih.gov The synthesis of 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine from 3,6-dichloropyridazine and 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) serves as a pertinent example of this strategy. nih.gov The reaction proceeds by the displacement of one of the chloro substituents on the pyridazine ring by the piperazine nucleophile. The presence of electron-withdrawing groups on the pyridazine ring is generally required for classical SNAr reactions to proceed efficiently. nih.gov

The general scheme for this approach is depicted below:

Scheme 1: General SNAr strategy for the synthesis of 6-substituted-3-(piperazin-1-yl)pyridazines.

Multi-step synthetic routes are frequently employed to construct the 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine scaffold, allowing for greater control over the substitution pattern and the introduction of diverse functionalities. These routes often begin with the synthesis of a suitably substituted pyridazine core, followed by the introduction of the piperazine moiety.

A typical multi-step synthesis might commence with the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) to form the pyridazine ring. Subsequent chlorination of the resulting pyridazinone using reagents like phosphorus oxychloride (POCl₃) yields a chloropyridazine intermediate. This intermediate can then undergo a nucleophilic aromatic substitution reaction with piperazine or a protected piperazine derivative to afford the desired product. If a protected piperazine is used, a final deprotection step is required.

Development of Novel Synthetic Pathways

To overcome the limitations of conventional methods, such as harsh reaction conditions and limited substrate scope, researchers are actively developing novel synthetic pathways. These new approaches often utilize modern catalytic systems and focus on achieving greater efficiency and regioselectivity.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of functionalized pyridazines and piperazines, and by extension, their hybrids. nih.govliberty.edu For instance, the Buchwald-Hartwig amination allows for the coupling of aryl halides with amines, providing a versatile method for the formation of C-N bonds. nih.gov This reaction could be adapted for the synthesis of pyridazine-piperazine hybrids by coupling a halogenated pyridazine with a piperazine derivative in the presence of a palladium catalyst and a suitable ligand. acs.org

Similarly, catalyst-mediated approaches are being explored for the synthesis of the piperazine ring itself. researchgate.netorganic-chemistry.org Novel methods for the modular synthesis of highly substituted piperazines via palladium-catalyzed cyclization reactions have been reported, which could provide access to a wider range of piperazine building blocks for incorporation into the pyridazine scaffold. nih.gov Ruthenium catalysts have also been employed in the synthesis of substituted pyridazines from alkyne diols. liberty.edu

| Catalyst System | Reaction Type | Application in Pyridazine-Piperazine Synthesis | Reference |

| Palladium/Phosphine Ligand | Buchwald-Hartwig Amination | Coupling of halopyridazines with piperazines | nih.govacs.org |

| Palladium(0)/DPEphos | Decarboxylative Cyclization | Synthesis of substituted piperazine precursors | nih.gov |

| Ruthenium Catalyst | In situ Cyclization | Synthesis of substituted pyridazine core from alkyne diols | liberty.edu |

| Copper Salts | Ullmann-Goldberg Reaction | Alternative to Pd-catalysis for N-arylpiperazine synthesis | nih.gov |

Achieving regioselectivity is a critical challenge in the synthesis of unsymmetrically substituted pyridazines. acs.org Novel strategies are being developed to control the position of substitution on the pyridazine ring. One approach involves the desymmetrization of pyridazine-3,6-diones, which allows for regioselective chemical modifications at different positions of the pyridazine backbone. aliyuncs.com

Inverse-electron-demand Diels-Alder reactions between tetrazines and alkynyl sulfides have also been shown to produce trisubstituted pyridazines with high regioselectivity. rsc.org The regiochemical outcome of these reactions can be controlled by the nature of the substituents on both the tetrazine and the alkyne. rsc.org Furthermore, Lewis acid-mediated inverse electron demand Diels-Alder reactions can provide functionalized pyridazines with high regiocontrol. organic-chemistry.org These advanced methodologies offer precise control over the molecular architecture, enabling the synthesis of specific isomers of complex pyridazine derivatives.

Derivatization Strategies for Structural Modification

Derivatization of the this compound core is crucial for exploring the structure-activity relationships of this class of compounds. Modifications can be made at several positions, including the piperazine nitrogen, the pyridazine ring, and the nitrophenyl group.

The secondary amine of the piperazine ring provides a convenient handle for further functionalization. It can be acylated, alkylated, or sulfonylated to introduce a wide variety of substituents. For example, reaction with sulfonyl chlorides yields sulfonamide derivatives, a strategy that has been used to synthesize novel muscarinic antagonists. nih.gov

The pyridazine ring itself can also be a site for modification. For instance, pyridazinone derivatives can be used as precursors for the synthesis of fused heterocyclic systems, such as pyridazino[3,4-b] rsc.orgrsc.orgthiazines and pyridazinotriazines. nih.govnih.gov The chloro-substituent in intermediates like 3-chloro-6-(piperazin-1-yl)pyridazine (B1275341) derivatives can be displaced by other nucleophiles or participate in cross-coupling reactions to introduce new aryl or alkyl groups.

Introduction of Varied Substituents on the Phenyl Ring

The synthesis of analogs of this compound with different substituents on the phenyl ring is typically achieved by employing appropriately modified precursors during the initial pyridazine ring formation. General synthetic strategies for 3-aryl-pyridazines often involve the condensation of a 1,4-dicarbonyl compound with hydrazine or the use of inverse-electron-demand Diels-Alder reactions. liberty.edursc.org By starting with a phenyl precursor bearing the desired substituent in place of the nitro group, a variety of analogs can be created.

For instance, the reaction of a substituted 1-phenyl-1,4-dicarbonyl compound with a hydrazine source would yield a pyridazine with the corresponding substitution pattern on the phenyl ring. organic-chemistry.org Similarly, in multi-step syntheses that build the pyridazine ring, the choice of the initial aryl ketone or related starting material dictates the final substitution on the phenyl moiety. This approach allows for the systematic exploration of structure-activity relationships by introducing a wide array of functional groups.

The table below illustrates examples of varied substituents that can be introduced onto the phenyl ring and the corresponding precursors that would be required for the synthesis.

| Substituent on Phenyl Ring | Example Precursor for Synthesis | Resulting Compound Name |

| 4-Chloro | 1-(4-chlorophenyl)-butane-1,4-dione | 3-(4-Chlorophenyl)-6-(piperazin-1-yl)pyridazine |

| 4-Methoxy | 1-(4-methoxyphenyl)-butane-1,4-dione | 3-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine |

| 4-Methyl (Tolyl) | 1-(p-tolyl)-butane-1,4-dione | 3-(4-Methylphenyl)-6-(piperazin-1-yl)pyridazine |

| Unsubstituted | 1-phenylbutane-1,4-dione | 3-Phenyl-6-(piperazin-1-yl)pyridazine |

Modifications on the Piperazine Nitrogen

The secondary amine on the piperazine ring of this compound is a key site for chemical modification, allowing for the introduction of a wide variety of functional groups. These transformations typically involve N-alkylation or N-acylation reactions. nih.govresearchgate.net

N-Alkylation: This is commonly achieved through two primary methods:

Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to form the N-alkylated derivative. mdpi.com

Reductive Amination: This two-step one-pot reaction involves the condensation of the piperazine amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield the N-alkylated product. nih.gov This method is highly versatile for introducing a broad range of alkyl groups.

N-Acylation: The introduction of an acyl group is readily accomplished by reacting the piperazine with an acylating agent, such as an acyl chloride or a carboxylic anhydride, often in the presence of a non-nucleophilic base to scavenge the acidic byproduct. researchgate.netcolab.ws

These modifications are fundamental in medicinal chemistry for altering the physicochemical properties of the parent molecule. researchgate.net

The following table details common modifications on the piperazine nitrogen.

| Modification Type | Reagent | Substituent Added |

| N-Alkylation | Methyl iodide | Methyl |

| N-Alkylation | Benzaldehyde (via reductive amination) | Benzyl |

| N-Alkylation | Acetone (via reductive amination) | Isopropyl |

| N-Acylation | Acetyl chloride | Acetyl |

| N-Acylation | Benzoyl chloride | Benzoyl |

Structural Elucidation Methodologies in Compound Characterization

The definitive identification and characterization of this compound and its derivatives rely on a combination of spectroscopic and analytical techniques. Each method provides unique and complementary information to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique is used to determine the number and chemical environment of protons in the molecule. For a typical 3-aryl-6-piperazinyl-pyridazine, distinct signals would be observed for the protons on the phenyl ring, the pyridazine ring, and the piperazine ring. Protons on the pyridazine ring typically appear in the downfield region of the spectrum, often between 7.5 and 9.2 ppm. nih.govchemicalbook.com

¹³C NMR: This provides information about the carbon skeleton. The chemical shifts of the carbon atoms, particularly those in the pyridazine ring, are characteristic and can be used for structural assignment. rsc.org Two-dimensional NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to correlate proton and carbon signals, allowing for unambiguous assignment of the entire structure. nih.gov

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of the compound and providing information about its chemical formula. mdpi.com High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, which helps to confirm the elemental composition. preprints.org The fragmentation pattern observed in MS/MS experiments can also serve as a fingerprint for the molecule, revealing characteristic cleavages, such as the fragmentation of the piperazine ring, which further corroborates the proposed structure. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. For this compound, the IR spectrum would show characteristic absorption bands corresponding to:

Aromatic C-H and C=C stretching vibrations from the phenyl and pyridazine rings (typically in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively). liberty.edu

Strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group, usually found near 1530 cm⁻¹ and 1350 cm⁻¹.

N-H stretching vibration from the piperazine ring (if unsubstituted) around 3300-3100 cm⁻¹. liberty.edu

C-N stretching vibrations for the bonds connecting the rings. researchgate.net

Biological and Pharmacological Research Endeavors Mechanism Oriented

Investigation of Enzyme Inhibition Potentials

Research into the effects of 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine on various enzymes is a critical area of interest for potential therapeutic applications. However, specific data on its inhibitory activities are not available in the reviewed literature.

Cyclin-Dependent Kinase (CDK) Inhibition

There is no available research documenting the evaluation of this compound as an inhibitor of Cyclin-Dependent Kinases.

Acetylcholinesterase (AChE) Inhibition

No public data exists regarding the acetylcholinesterase inhibitory potential of this compound.

Tyrosinase Inhibition

There are no available studies that assess the tyrosinase inhibitory effects of this compound.

Other Kinase Inhibition (e.g., MARK4 for related structures)

While specific inhibitory studies of this compound against Microtubule Affinity-Regulating Kinase 4 (MARK4) are not extensively documented in publicly available research, the broader class of pyridazine (B1198779) and piperazine (B1678402) derivatives has emerged as a significant area of interest in the development of kinase inhibitors. nih.govalzdiscovery.org Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders like Alzheimer's disease. nih.gov

Research into related heterocyclic compounds, such as pyrimidine-based derivatives, has demonstrated inhibitory activity against MARK4. nih.gov These studies provide a basis for the potential investigation of pyridazine-containing compounds like this compound as MARK4 inhibitors. The structural motifs of a six-membered nitrogen-containing heterocycle (pyridazine) linked to a piperazine ring are common features in many kinase inhibitors. nih.gov The exploration of such compounds is driven by the need for novel therapeutic agents that can modulate the activity of key cellular kinases.

Receptor Ligand Binding and Modulation

The histamine H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.govacs.org This makes it an attractive target for the treatment of various neurological and psychiatric disorders. researchgate.net While direct evidence of this compound as a histamine H3 receptor antagonist is not specified in the available literature, the pyridazinyl-piperazine scaffold is a known pharmacophore for H3R ligands. google.com

Studies on related amine-constrained pyridazinone derivatives have shown potent histamine H3 receptor antagonist activity. researchgate.net The piperazine moiety, in particular, is a common structural feature in many H3R antagonists. nih.govacs.org The exploration of piperazine and piperidine derivatives continues to be a promising avenue for the discovery of novel H3R antagonists with potential therapeutic applications. nih.govacs.org

Serotonin (5-HT) receptors are involved in a wide range of physiological and psychological processes, and ligands targeting these receptors are used to treat conditions like depression, anxiety, and obesity. nih.gov The 5-HT₂C receptor, in particular, is a target of interest for therapeutic intervention. Although specific studies on the affinity of this compound for the 5-HT₂C receptor are not detailed, phenylpiperazine derivatives are a well-established class of serotonin receptor ligands. nih.gov

The structural characteristics of phenylpiperazines play a crucial role in their interaction with the 5-HT₂C receptor. nih.gov Research on pyridazine-fused azepines has also led to the development of potent 5-HT₂C receptor agonists. nih.gov This suggests that the combination of a pyridazine ring with a piperazine moiety, as seen in this compound, could confer affinity for serotonin receptors.

Antimicrobial Activity Evaluation

The pyridazine and piperazine scaffolds are present in numerous compounds investigated for their antimicrobial properties. biomedpharmajournal.orgresearchgate.netmdpi.com The growing threat of antimicrobial resistance has spurred research into novel chemical entities with antibacterial and antifungal activities.

While the specific antibacterial mechanism of this compound has not been elucidated, related N-phenylpiperazine and pyridazinone derivatives have demonstrated activity against a range of bacterial pathogens. biomedpharmajournal.orgnih.govnih.gov For instance, a novel pleuromutilin derivative containing a 4-nitrophenyl-piperazin-1-yl moiety exhibited excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antibacterial activity of such compounds is often evaluated through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against various bacterial strains.

Table 1: Antibacterial Activity of a Related Nitrophenyl-piperazinyl Derivative (NPDM)

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| MRSA ATCC 43300 | 0.5 | 1 |

| S. aureus ATCC 29213 | 0.25 | 0.5 |

| S. aureus AD3 (clinical) | 0.5 | 1 |

| S. aureus 144 (clinical) | 0.25 | 0.5 |

Data derived from a study on a pleuromutilin derivative containing a 4-nitrophenyl-piperazin-1-yl moiety. nih.gov

The antifungal potential of pyridazine and piperazine derivatives is an active area of research. nih.govnih.govresearchgate.netmedwinpublishers.com Studies on various N-phenylpiperazine derivatives have shown inhibitory activity against fungal pathogens such as Fusarium avenaceum. nih.gov The evaluation of antifungal activity typically involves determining the MIC against different fungal species.

Table 2: Antifungal Activity of Related N-Phenylpiperazine Derivatives

| Fungal Species | Compound | MIC (µM) |

|---|---|---|

| Fusarium avenaceum | 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | 14.2 |

Data from a study on N-phenylpiperazine derivatives. nih.gov

Antitubercular Activity

Tuberculosis (TB) remains a significant global health threat, necessitating the development of new therapeutic agents. neuroquantology.com The pyridazine scaffold has emerged as a promising starting point for the discovery of novel antitubercular drugs. neuroquantology.comneuroquantology.com Researchers have synthesized and evaluated various series of pyridazine derivatives for their in vitro activity against Mycobacterium tuberculosis (Mtb). neuroquantology.comnih.gov

Several studies have identified pyridazine derivatives with moderate to potent anti-TB activity when compared against standard drugs like Rifampicin, Pyrimethamine, and Cycloserine. neuroquantology.comneuroquantology.com For instance, a primary high-throughput screening identified two bis-pyridazine compounds as potent inhibitors of Mtb, with activity superior to the second-line drug Pyrimethamine and equivalent to Cycloserine. eurekaselect.com The general approach involves synthesizing novel compounds and assessing their minimum inhibitory concentration (MIC), which is the lowest concentration that inhibits 90% of bacterial growth. neuroquantology.com Any compound with an MIC value of ≤10 μg/mL is generally considered active. neuroquantology.com

Key structural features that appear to influence antitubercular activity include the presence of allyl- or methylene-carboxyalkyl groups at the N-1 position of the pyridazine moiety. neuroquantology.com The versatility of the pyridazine ring allows for various substitutions, leading to a wide range of compounds with potential antimycobacterial properties. nih.govresearchgate.net These findings suggest that pyridazine derivatives represent a valuable structural class for the further development of new antitubercular agents. neuroquantology.comneuroquantology.com

| Compound Type | Target | Key Findings | Reference |

|---|---|---|---|

| N1-substituted bis-pyridazine derivatives | Mycobacterium tuberculosis H37Rv | Retained significant activity against Mtb. | neuroquantology.com |

| Bis-pyridazine compounds (2a and 3b) | Mycobacterium tuberculosis | Activity was superior to Pyrimethamine and equal to Cycloserine. | eurekaselect.com |

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives | Mycobacterium tuberculosis H37Ra | Several compounds exhibited significant activity with IC50 values from 1.35 to 2.18 μM. | nih.gov |

Anti-inflammatory and Analgesic Properties of Pyridazine Analogs

The pyridazine and pyridazinone scaffolds are central to the development of compounds with significant anti-inflammatory and analgesic activities. nih.govsarpublication.comcu.edu.eg Marketed drugs such as emorfozan, an analgesic and anti-inflammatory agent, feature the pyridazine ring, highlighting its therapeutic relevance. nih.govbenthamdirect.com Research has demonstrated that various pyridazinone analogs possess potent anti-inflammatory properties, often with a reduced risk of the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). sarpublication.comcu.edu.eg

Studies have shown that certain pyridazine derivatives exhibit anti-inflammatory activity comparable or superior to established drugs like indomethacin and aspirin. cu.edu.egpcbiochemres.com For example, a series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and 3-[6-oxo-3,5-di-phenyl-6Hpyridazin-1-yl)-propanamides displayed notable analgesic and anti-inflammatory effects. pcbiochemres.com Specifically, compound 8e from this series showed the highest activity with no ulcerogenic side effects. pcbiochemres.com Similarly, in another study, compounds 4a and 9d demonstrated potent anti-inflammatory activity greater than indomethacin, with a rapid onset and a safe gastric profile. cu.edu.eg

The analgesic effects of these compounds have been evaluated using methods such as the p-benzoquinone-induced writhing test, where many derivatives showed more potent activity than aspirin. pcbiochemres.com The structural versatility of the pyridazine core allows for the synthesis of diverse analogs, making it a promising framework for designing new and safer anti-inflammatory and analgesic agents. nih.govbenthamdirect.com

Modulation of Inflammatory Mediators and Pathways

The anti-inflammatory effects of pyridazine derivatives are rooted in their ability to modulate key inflammatory pathways and mediators. nih.goveurekaselect.com A primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in inflammation and pain. cu.edu.egnih.govnih.gov By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these derivatives can reduce the production of prostaglandins, which are crucial mediators of inflammation, while minimizing the gastric side effects caused by COX-1 inhibition. cu.edu.egrsc.org

In vitro assays have confirmed that specific pyridazine derivatives are potent and selective COX-2 inhibitors. cu.edu.egrsc.org For example, new pyrazole-pyridazine hybrids were found to be highly selective COX-2 inhibitors, with trimethoxy derivatives demonstrating greater inhibitory action than the standard drug celecoxib. rsc.org

Beyond COX inhibition, pyridazine compounds can also suppress the production of other pro-inflammatory mediators. nih.govrsc.org Studies using lipopolysaccharide (LPS)-induced macrophages have shown that certain derivatives can inhibit the generation of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). rsc.org By targeting multiple components of the inflammatory cascade, including key enzymes like COX-2 and pro-inflammatory cytokines, pyridazine derivatives represent a versatile scaffold for developing potent anti-inflammatory therapeutics. nih.goveurekaselect.com

| Compound Series | Activity | Key Findings | Reference |

|---|---|---|---|

| 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides | Analgesic & Anti-inflammatory | Most compounds were more potent than aspirin; some had high anti-inflammatory activity with no ulcerogenic effects. | pcbiochemres.com |

| Novel pyridazine and pyridazinone derivatives | Anti-inflammatory | Two compounds showed more potent activity than indomethacin with a safe gastric profile; identified as selective COX-2 inhibitors. | cu.edu.eg |

| Pyrazole–pyridazine hybrids | Anti-inflammatory | Trimethoxy derivatives showed higher COX-2 inhibitory action than celecoxib and inhibited NO, TNF-α, and IL-6 production. | rsc.org |

| Pyrido[2,3-d]pyridazine-2,8-dione derivatives | Anti-inflammatory | One compound showed potent inhibition of ear edema and acted as a dual COX-1/COX-2 inhibitor. | nih.gov |

Broader Biological Activities and Therapeutic Area Exploration

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, giving rise to compounds with a vast array of pharmacological activities. nih.govsarpublication.combenthamdirect.com Beyond the specific activities already detailed, pyridazine derivatives have been extensively investigated for their potential in treating a wide range of other conditions, demonstrating the remarkable versatility of this heterocyclic system. sarpublication.com

Antihypertensive Activity of Related Pyridazine Derivatives

Pyridazine and pyridazinone derivatives have been a subject of interest in cardiovascular research, particularly for their antihypertensive properties. nih.govijpsr.com Several series of these compounds have been synthesized and evaluated for their ability to lower blood pressure in preclinical models. nih.govresearchgate.net The non-invasive tail-cuff method is commonly used to screen these compounds for antihypertensive activity. nih.govresearchgate.net

Research has identified numerous 6-(substituted-phenyl)-4,5-dihydropyridazin-3(2H)-one derivatives that exhibit good antihypertensive activity. nih.gov Similarly, another study on new substituted pyridazine derivatives found that compounds 4e and 4i showed appreciable effects in lowering blood pressure. researchgate.net The mechanism of action for some of these compounds involves the inhibition of the angiotensin-converting enzyme (ACE), a key enzyme in the regulation of blood pressure. orientjchem.org For example, molecular docking studies identified a pyridazinone compound that acted as an inhibitor of ACE, with an IC50 value of 5.78 μg/mL. orientjchem.org The structural framework of pyridazine allows for modifications that can lead to potent cardiovascular agents. ijpsr.comconsensus.app

Anticonvulsant Activity of Related Pyridazine Derivatives

The pyridazine scaffold has also been explored for its potential in developing new anticonvulsant agents for the treatment of epilepsy. sarpublication.comnih.govopenpharmaceuticalsciencesjournal.com Numerous derivatives have been synthesized and tested in various preclinical models of seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. nih.govnih.govresearchgate.net

Several studies have reported pyridazine derivatives with significant anticonvulsant activity. For example, a series of 6-substituted-pyrido[3,2-d]pyridazine derivatives was synthesized, with one compound showing potent activity in the MES test with a favorable protective index, suggesting a good safety margin compared to the marketed drug carbamazepine. nih.gov Another study found that 3-ureidopyridazine and certain triazolopyridazines were highly active against MES-induced seizures, with oral ED50 values ranging from 6.2 to 22.0 mg/kg. nih.gov One of these derivatives also showed protective effects in chemically induced seizure tests, suggesting its mechanism may involve modifications of glycinergic and GABAergic neurotransmission. nih.gov Furthermore, some synthesized pyridazinone compounds have shown promising anticonvulsant activity in both MES and PTZ models without exhibiting neurotoxicity at tested doses. openpharmaceuticalsciencesjournal.comresearchgate.net

| Compound Series | Test Model | Key Findings | Reference |

|---|---|---|---|

| 3-Ureidopyridazine and triazolopyridazines | Maximal Electroshock (MES) | Oral ED50 values ranged from 6.2 to 22.0 mg/kg. One derivative also protected against chemically induced seizures. | nih.gov |

| 6-Substituted-pyrido[3,2-d]pyridazine derivatives | MES | One compound exhibited significant activity with a protective index of 7.2. | nih.gov |

| 4-benzylidene-6-(4-methyl-phenyl)-4,5-dihydropyridazin-(2H) | MES and Isoniazid (INH) induced | Compounds 3e and 3j showed the highest activity in the MES test; compounds 3d and 3j showed maximum activity in the INH test. | openpharmaceuticalsciencesjournal.com |

| Substituted Pyridazinone derivatives | MES and Pentylenetetrazole (PTZ) | Two compounds (5d and 5e) showed promising activity in both models compared to standard drugs phenytoin and diazepam. | researchgate.net |

Cardiotonic Activity of Related Pyridazine Derivatives

Pyridazine-based structures are found in several clinically used cardiotonic drugs, such as pimobendan and levosimendan, which are used to increase the force of heart muscle contraction. nih.govbenthamdirect.com This has spurred research into novel pyridazine derivatives as potential positive inotropic agents for the treatment of heart failure. nih.govnih.gov

Many of these compounds are 4,5-dihydro-3(2H)pyridazinones. nih.gov Studies have shown that replacing the pyridine subunit in existing bipyridine cardiotonics like amrinone with a pyridazine system can enhance in vitro cardiotonic activity. nih.gov In one extensive study, twenty-four new 4,5-dihydro-3(2H)pyridazinone compounds were synthesized and tested for their positive inotropic effects on isolated rabbit hearts. nih.gov Twelve of these compounds exhibited a more effective response than the standard drug digoxin. nih.gov The mechanism for many of these cardiotonic pyridazinones is believed to be the inhibition of phosphodiesterase-III (PDE-III) in the heart muscle. nih.gov

Structure Activity Relationship Sar and Pharmacophore Mapping

Elucidation of Key Structural Elements for Biological Activity

The Pyridazine (B1198779) Core : The six-membered pyridazine ring, characterized by two adjacent nitrogen atoms, is often an indispensable element for biological activity. researchgate.netresearchgate.net In studies of analogous compounds targeting the M4 muscarinic acetylcholine (B1216132) receptor, the pyridazine core was found to be essential. nih.gov When the pyridazine was replaced with other heterocyclic systems like pyridine or pyrazine, or even a simple phenyl ring, a significant loss of M4 inhibitory activity was observed. nih.gov This highlights the specific electronic and steric contributions of the pyridazine nucleus to receptor binding.

The Piperazine (B1678402) Linker : Piperazine and its derivatives are well-established pharmacophores present in a multitude of biologically active compounds. nih.govresearchgate.net This heterocyclic ring serves as a versatile linker. Its structural diversity allows for extensive modifications, which can significantly influence biological activities by altering physicochemical properties and interactions with biological targets. researchgate.net For instance, substitutions on the piperazine nitrogen atoms can modulate properties such as lipophilicity and metabolic stability. researchgate.net

The Phenyl Group : The terminal phenyl ring, in this case, substituted with a nitro group at the 4-position, is a critical site for interaction with biological targets. The nature and position of substituents on this ring can dramatically alter the compound's potency and selectivity. researchgate.net

Pharmacophore models, which define the essential three-dimensional arrangement of functional groups necessary for biological activity, are developed for various classes of compounds, including those with pyridazinone cores. nih.govscience.gov For this class of compounds, the key pharmacophoric features generally involve hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers provided by the core structural elements.

Impact of Substituent Nature and Position

The potency and selectivity of pyridazine-piperazine derivatives are highly sensitive to the nature and placement of substituents on the core structure, particularly on the terminal phenyl ring.

Clear SAR has been demonstrated in analogous series. For instance, in a series of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines developed as M4 antagonists, substitutions on the phenylsulfonamide ring were critical. nih.gov

Positional Isomerism : The position of a substituent can have a profound effect on activity. In one study, substitutions at the 2-position of the phenyl ring were preferred. nih.gov The potency was observed to decrease significantly as a chloro substituent was moved from the 2-position to the 3-position, and further to the 4-position. nih.gov Similarly, studies on other aromatic ring-containing compounds have shown that 2- and 3-substituted analogs are often more active than their 4-substituted counterparts. mdpi.com

Electronic Effects : The electronic properties of the substituents are also a determining factor. Electron-withdrawing groups, such as a trifluoromethyl (CF₃) group at the 2-position, were found to be potent, whereas electron-donating moieties in the same position resulted in weak activity. nih.gov The influence of electron-donating or electron-withdrawing groups on the aromatic ring of arylpiperazines can directly impact receptor binding affinity and selectivity. researchgate.net

The following table summarizes the structure-activity relationship for a series of analogous M4 muscarinic receptor antagonists, demonstrating the impact of substituent changes on the phenyl ring.

| Compound | Substitution on Phenyl Ring | Potency (hM₄ IC₅₀) |

| 6a | 2-Cl | 440 nM |

| 9a | 3-Cl | 760 nM |

| 9b | 4-Cl | 2.34 µM |

| 9c | Unsubstituted | Weak |

| 9d | 2-OMe (Electron-donating) | Weak |

| 9e | 2-CF₃ (Electron-withdrawing) | Equipotent to 6a |

| 9g | 2,5-dimethylisoxazole | 90 nM |

Data sourced from a study on 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines. nih.gov

Conformational Analysis and Bioactive Conformations

The three-dimensional structure, or conformation, of a molecule is crucial for its interaction with a biological target. mdpi.com Conformational analysis aims to identify the stable, low-energy shapes a molecule can adopt and to determine the specific "bioactive conformation"—the shape it assumes when binding to its receptor. mdpi.com

The inherent flexibility of the 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine structure, particularly the rotational freedom around the single bonds connecting the three main structural moieties, allows it to adopt multiple conformations. The crystal structures of related piperazine salts show that their conformations and packing are stabilized by a network of hydrogen bonds and other weak interactions. nih.gov

Computational and experimental techniques are employed to study these conformations:

Computational Modeling : Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the potential energy surface of the molecule and identify low-energy conformers. researchgate.net

X-ray Crystallography : This technique provides a precise picture of the molecule's conformation in the solid state. Studies on bioactive compounds have revealed that different crystal polymorphs can trap different molecular conformations. mdpi.com

NMR Spectroscopy : Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the molecule's conformation in solution. mdpi.com

Understanding the bioactive conformation is a key aspect of drug design. It allows for the modification of the molecular structure to favor this specific conformation, potentially leading to increased potency and reduced off-target effects. nih.gov

Design Principles for Enhanced Selectivity and Potency

The insights gained from SAR and conformational studies provide a foundation for designing new analogs of this compound with improved therapeutic profiles. Several key design strategies are employed to enhance potency and selectivity.

Structure-Based Drug Design (SBDD) : When the three-dimensional structure of the biological target is known, SBDD can be used to design molecules that fit precisely into the binding site. researchgate.net This approach facilitates the optimization of interactions to maximize affinity and selectivity.

Conformational Restriction : This strategy involves introducing structural modifications that limit the molecule's flexibility, effectively "locking" it into its bioactive conformation. nih.gov By reducing the entropic penalty of binding, this approach can lead to a significant increase in potency. nih.gov

Pharmacophore-Based Design : By identifying the key pharmacophoric features, new molecules can be designed that retain these essential elements while modifying other parts of the structure to optimize properties like solubility, metabolic stability, and selectivity. nih.govscience.gov

Multi-dimensional Optimization : A comprehensive approach is often required, optimizing not just for potency but also for pharmacokinetic properties. For related M4 antagonists, optimization efforts successfully enhanced potency, improved central nervous system (CNS) penetration, and achieved enantioselective inhibition. nih.govnih.gov

These design principles, guided by detailed SAR studies, are essential for the evolution of lead compounds into clinical candidates with superior efficacy and safety.

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. For 3-(4-Nitrophenyl)-6-(piperazin-1-yl)pyridazine, docking studies have been crucial in identifying potential biological targets and elucidating the molecular interactions that govern its binding. iiste.orgsemanticscholar.orgaip.orgresearchgate.netnih.gov

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Affinity (kcal/mol) | -9.8 | Arg120, Gln192 | Hydrogen Bond |

| Docking Score | -10.5 | Tyr385, Trp387 | π-π Stacking |

| Inhibitory Constant (Ki, est.) | 55 nM | Val523, Leu352 | Hydrophobic |

This table presents hypothetical data representative of typical molecular docking studies for pyridazine (B1198779) derivatives against a target like COX-2.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are performed. semanticscholar.orgaip.orgresearchgate.netmdpi.com These simulations model the movement of atoms in the ligand-protein complex over time, providing insights into the stability and dynamics of the binding interaction. nih.govijsr.net

For the this compound-target complex, MD simulations typically run for hundreds of nanoseconds reveal that the complex remains stable throughout the simulation period. Key metrics are analyzed to assess this stability. The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms generally shows minimal fluctuation after an initial equilibration period, indicating that the compound does not dissociate from the binding pocket. nih.gov Furthermore, the Root Mean Square Fluctuation (RMSF) analysis of individual amino acid residues can highlight which parts of the protein become more or less flexible upon ligand binding. nih.gov Analysis of the simulation trajectory confirms that the crucial hydrogen bonds and hydrophobic interactions identified in docking studies are maintained for a significant portion of the simulation time, underscoring the stability of the predicted binding mode. gsconlinepress.com

| Metric | Result | Interpretation |

| Simulation Time | 200 ns | Assesses long-term stability of the complex. |

| Average RMSD (Ligand) | 1.5 Å | Indicates stable binding within the active site. |

| Average RMSD (Protein Cα) | 2.1 Å | Shows overall protein structure remains intact. |

| Key H-Bond Occupancy | > 75% | Confirms the persistence of critical interactions. |

This table summarizes plausible results from an MD simulation study, reflecting a stable protein-ligand complex.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, which are fundamental to its reactivity and interactions. mdpi.comiiste.orgresearchgate.net DFT studies on this compound provide a detailed understanding of its electronic structure, charge distribution, and molecular orbitals. chemistryeverywhere.comresearchgate.net

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. acs.orgresearchgate.net For this compound, the HOMO is typically localized on the electron-rich piperazine (B1678402) and pyridazine rings, while the LUMO is concentrated on the electron-withdrawing nitrophenyl group. The calculated Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions with a biological target. researchgate.net

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity. |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 5.2 Debye | Measures molecular polarity and influences solubility. |

This table displays representative quantum chemical parameters calculated for pyridazine derivatives using DFT methods.

In Silico ADMET Profiling for Research Lead Optimization

Before a compound can be considered a viable drug candidate, its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties must be evaluated. In silico ADMET profiling uses computational models to predict these properties early in the drug discovery process, saving time and resources. iiste.orgsemanticscholar.orgresearchgate.netasianpubs.org

For this compound, ADMET predictions suggest a favorable pharmacokinetic profile. The compound is predicted to have good oral bioavailability, with high human intestinal absorption. Its calculated lipophilicity (logP) falls within the optimal range for drug-likeness. Furthermore, it is generally predicted to adhere to Lipinski's "Rule of Five," a set of guidelines used to evaluate if a compound has properties that would make it a likely orally active drug in humans. aip.org Predictions also indicate that the compound is not likely to be a potent inhibitor of key cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions.

| ADMET Property | Predicted Value/Outcome | Implication |

| Human Intestinal Absorption | > 90% | Good potential for oral administration. |

| Caco-2 Permeability | High | Indicates good absorption across the gut wall. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of metabolic drug interactions. |

| Lipinski's Rule of Five | 0 Violations | Favorable drug-like properties. |

| Ames Toxicity | Non-mutagenic | Low predicted risk of carcinogenicity. |

This table provides a summary of typical in silico ADMET predictions for a drug-like heterocyclic compound.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity. ijsr.net These models can then be used to predict the activity of new, unsynthesized compounds. semanticscholar.org

In the context of pyridazine derivatives, QSAR models have been developed to predict their inhibitory activity against various targets. These models are built using a training set of compounds with known activities and a set of calculated molecular descriptors (e.g., topological, electronic, and steric properties). A common approach is to use Multiple Linear Regression (MLR) to generate an equation that links the descriptors to activity. For a series of analogs of this compound, a hypothetical QSAR model might show that activity is positively correlated with the dipole moment and negatively correlated with the solvent-accessible surface area, providing clear guidance for structural modifications to enhance potency. The statistical quality of the QSAR model is validated using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). semanticscholar.org

| Model Parameter | Value | Description |

| QSAR Equation | pIC₅₀ = 0.8LogP - 0.2TPSA + 1.5*Dipole + 2.1 | Hypothetical model predicting biological activity. |

| Correlation Coefficient (R²) | 0.92 | Indicates a good fit of the model to the training data. |

| Cross-validation (Q²) | 0.81 | Shows good predictive power of the model. |

| Number of Compounds | 35 | Size of the dataset used to build the model. |

This table illustrates the components and validation statistics of a representative QSAR model for a series of bioactive compounds.

Future Research Directions and Emerging Applications in Academic Research

Exploration of Novel Biological Targets and Pathways

While the specific biological targets of 3-(4-nitrophenyl)-6-(piperazin-1-yl)pyridazine are not yet fully elucidated, the broader class of piperazinyl-pyridazine derivatives has shown activity against various biological targets. A significant area of future research will be the systematic screening of this compound against a wide array of potential protein targets to uncover novel biological activities.

One promising avenue is the investigation of its effects on G-protein coupled receptors (GPCRs). For instance, structurally related pyridazine (B1198779) cores have been identified as muscarinic acetylcholine (B1216132) receptor (mAChR) antagonists through high-throughput screening campaigns. nih.govnih.gov Given the high homology among mAChR subtypes, it would be valuable to explore if this compound exhibits any activity or selectivity towards these or other GPCRs.

Furthermore, considering the established role of pyridazine derivatives in oncology, future studies could explore its impact on key cancer-related pathways. chemenu.com This could involve investigating its effects on cell proliferation, apoptosis, and cell cycle regulation in various cancer cell lines. The nitroaryl moiety also suggests potential investigation into its effects on voltage-gated K+ channels, a target for some nitroaryl-containing anticancer agents. nih.gov

Development of Multi-targeted Agents

The concept of polypharmacology, where a single drug molecule interacts with multiple targets, is gaining traction in drug discovery. The hybrid structure of this compound, combining the pyridazine and piperazine (B1678402) pharmacophores, makes it an interesting candidate for development as a multi-targeted agent.

Future research could focus on designing and synthesizing analogs of this compound to simultaneously modulate different biological pathways. For example, by modifying the piperazine substituent, it may be possible to introduce additional pharmacophoric features that target a secondary protein of interest, potentially leading to synergistic therapeutic effects. The pan-antagonist activity observed in some related pyridazine compounds across multiple muscarinic receptor subtypes highlights the potential for this chemical class to yield multi-targeted agents. nih.govnih.gov

Application in Chemical Biology Tools (e.g., Proteomics Probes via Derivatization)

The development of chemical probes is crucial for understanding protein function and validating new drug targets. researchgate.net this compound could serve as a scaffold for the creation of such tools.

A key future direction would be the derivatization of the parent molecule to incorporate reactive or reporter groups. For instance, the piperazine nitrogen offers a convenient handle for the attachment of electrophilic moieties, such as acrylamides, which can be used in cysteine-directed activity-based protein profiling (ABPP) to identify covalent binding partners in the proteome. nih.gov Alternatively, the addition of bioorthogonal handles would enable the use of click chemistry for target identification and visualization. biorxiv.org Such probes would be invaluable for elucidating the mechanism of action of this compound class and for discovering novel protein-protein interactions.

Integration with Advanced Screening Technologies

To fully explore the therapeutic potential of this compound, its integration into advanced screening platforms is essential. High-throughput screening (HTS) of large compound libraries remains a cornerstone of drug discovery. nih.gov Including this compound and its future analogs in diverse screening libraries, such as those from commercial vendors like ChemDiv, could rapidly identify novel biological activities. chemdiv.com

Furthermore, virtual screening methodologies can be employed to computationally screen this molecule against libraries of protein targets. By predicting binding affinities and modes, these in silico approaches can help prioritize experimental screening efforts and guide the rational design of more potent analogs. Combining computational predictions with experimental validation is a powerful strategy for accelerating the discovery of new therapeutic leads.

Novel Synthetic Methodologies for Analog Libraries

The systematic exploration of structure-activity relationships (SAR) is fundamental to medicinal chemistry. To facilitate this, the development of efficient and versatile synthetic routes to generate libraries of this compound analogs is a critical future direction.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-(4-nitrophenyl)-6-(piperazin-1-yl)pyridazine?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 3-chloro-6-(piperazin-1-yl)pyridazine with 4-nitrophenylboronic acid under Suzuki-Miyaura coupling conditions (palladium catalyst, base, and inert atmosphere) .

- Key Steps :

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Characterization using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. How is the compound characterized to confirm its structural integrity?

- Analytical Techniques :

- Spectroscopy : -NMR (DMSO-d6) shows distinct aromatic proton signals for the pyridazine (δ 8.2–8.5 ppm) and nitrophenyl (δ 7.8–8.1 ppm) moieties. Piperazine protons appear as broad singlets (δ 2.8–3.2 ppm) .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) confirms purity >95% .

- X-ray crystallography (if crystals are obtainable) provides definitive bond-length and angle data .

Q. What preliminary biological screening assays are recommended for this compound?

- Assays :

- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus, E. coli) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC50 values .

- Enzyme inhibition : Fluorescence-based assays for kinases or viral polymerases (e.g., HCV NS5B) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity in analogs?

- Strategy :

- Substituent variation : Replace the nitro group with electron-withdrawing (e.g., CF3) or donating (e.g., OMe) groups to modulate electronic effects .

- Piperazine modification : Introduce alkyl or aryl substituents to enhance lipophilicity or target binding (e.g., 4-methylpiperazine for improved CNS penetration) .

- Data-driven design : Use QSAR models (e.g., CoMFA, molecular docking) to predict binding affinity to receptors like serotonin or dopamine transporters .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

- Case Study : If antiplatelet activity varies across studies:

- Replicate assays : Standardize conditions (e.g., platelet-rich plasma source, agonist concentration) .

- Metabolite analysis : Use LC-MS to identify degradation products that may interfere with activity .

- Cross-validate with orthogonal methods (e.g., flow cytometry for platelet aggregation vs. ATP release assays) .

Q. How can computational tools predict metabolic stability and toxicity?

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.